molecular formula C16H15N3OS2 B5696581 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5696581
M. Wt: 329.4 g/mol
InChI Key: QBSCWZMJLKQFDZ-UHFFFAOYSA-N
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Description

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via alkylation reactions using phenylethyl halides in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole or thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiadiazoles.

Scientific Research Applications

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is unique due to its combination of a thiadiazole ring with a phenylethyl and thiophene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-14(11-13-7-4-10-21-13)17-16-19-18-15(22-16)9-8-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSCWZMJLKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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